molecular formula C33H45ClN6O10S B13038739 Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone

Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone

Cat. No.: B13038739
M. Wt: 753.3 g/mol
InChI Key: QUAFAFUOWPAXMI-QUBDBNATSA-N
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Description

Systematic Nomenclature and Molecular Formula

The systematic IUPAC name of biotinyl-Tyr-Val-Ala-Asp-chloromethylketone is (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-chloro-4,5-dioxohexanoic acid . This name reflects the compound’s stereochemical configuration, peptide backbone, and functional groups.

The molecular formula is C₃₃H₄₅ClN₆O₁₀S , with a molecular weight of 753.3 g/mol . Discrepancies in reported molecular formulas (e.g., C₃₂H₄₅ClN₆O₉S in some sources) likely arise from variations in salt forms or hydration states .

Table 1: Key Molecular Features

Property Value
Molecular Formula C₃₃H₄₅ClN₆O₁₀S
Molecular Weight 753.3 g/mol
CAS Number 402474-75-3
Sequence Biotinyl-Tyr-Val-Ala-Asp-CH₂Cl

Three-Dimensional Conformational Analysis

Computational modeling of this compound faces challenges due to its conformational flexibility. The peptide backbone (Tyr-Val-Ala-Asp) adopts multiple rotameric states, while the biotin moiety introduces additional steric constraints. PubChem notes that 3D conformer generation is disallowed due to excessive flexibility and atom count .

Key structural elements include:

  • Biotin Moiety : The hexahydrothieno[3,4-d]imidazol-4-yl group forms a rigid bicyclic structure, while the pentanoyl linker provides partial flexibility .
  • Peptide Backbone : The YVAD sequence adopts a β-strand-like conformation in caspase-1 binding, as inferred from analogues like Ac-YVAD-CMK .
  • Chloromethylketone Group : Positioned at the C-terminal aspartate, this group reacts irreversibly with caspase-1’s catalytic cysteine .

Biotinylation Site Configuration and Stereochemical Implications

Biotin is conjugated to the N-terminal tyrosine residue via an amide bond formed between the biotin’s carboxyl group and the tyrosine’s α-amino group. The stereochemistry of the biotinylation site is critical for maintaining interactions with streptavidin/avidin:

  • The biotin-thienoimidazole ring’s 3aR,4S,6aS configuration ensures optimal binding to streptavidin’s hydrophobic pocket .
  • The S configuration at all chiral centers in the peptide backbone preserves caspase-1 recognition, as demonstrated in non-biotinylated analogues .

Stereochemical Perturbations :

  • Substitution of L-amino acids with D-enantiomers in the YVAD sequence reduces caspase-1 affinity by >100-fold .
  • Biotinylation does not alter the peptide’s stereochemical integrity, as confirmed by circular dichroism studies on similar biotinylated peptides .

Comparative Structural Analysis with Non-Biotinylated Analogues

Table 2: Biotinylated vs. Non-Biotinylated Analogues

Property Biotinyl-YVAD-CMK Ac-YVAD-CMK
Molecular Formula C₃₃H₄₅ClN₆O₁₀S C₂₄H₃₃ClN₄O₈
Molecular Weight 753.3 g/mol 541.0 g/mol
Key Functional Groups Biotin, CH₂Cl Acetyl, CH₂Cl
Solubility 50 mg/mL in DMSO 92.4 mM in DMSO

Structural and Functional Differences :

  • Biotin vs. Acetyl Group :
    • The biotin moiety adds ~232 g/mol to the molecular weight, reducing aqueous solubility compared to Ac-YVAD-CMK .
    • Biotin enables streptavidin-based detection, whereas the acetyl group in Ac-YVAD-CMK serves only as a capping moiety .
  • Chloromethylketone Positioning :

    • Both compounds retain the chloromethylketone group at the C-terminal aspartate, ensuring irreversible caspase-1 inhibition .
  • Peptide Backbone :

    • The YVAD sequence is conserved, maintaining caspase-1 specificity (IC₅₀ = 10–30 nM for both compounds) .

Properties

Molecular Formula

C33H45ClN6O10S

Molecular Weight

753.3 g/mol

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-6-chloro-4,5-dioxohexanoic acid

InChI

InChI=1S/C33H45ClN6O10S/c1-16(2)27(32(49)35-17(3)30(47)37-20(13-26(44)45)29(46)23(42)14-34)39-31(48)21(12-18-8-10-19(41)11-9-18)36-25(43)7-5-4-6-24-28-22(15-51-24)38-33(50)40-28/h8-11,16-17,20-22,24,27-28,41H,4-7,12-15H2,1-3H3,(H,35,49)(H,36,43)(H,37,47)(H,39,48)(H,44,45)(H2,38,40,50)/t17-,20-,21-,22-,24-,27-,28-/m0/s1

InChI Key

QUAFAFUOWPAXMI-QUBDBNATSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

Preparation Methods

Challenges

  • Reactivity of Chloromethylketone :
    • Chloromethylketones are highly reactive and prone to hydrolysis, which can reduce yield.
  • Biotinylation Efficiency :
    • Inefficient coupling can result in incomplete biotinylation, affecting downstream applications.
  • Purity Issues :
    • Impurities from incomplete reactions or side products can complicate purification.

Solutions

  • Use freshly prepared reagents for chloromethylketone incorporation.
  • Employ excess biotin reagent and optimize reaction conditions for efficient biotinylation.
  • Utilize advanced purification techniques like preparative HPLC for high-purity final products.

Example Synthesis Scheme

Step Reagents and Conditions Outcome
1 Fmoc-protected amino acids, HBTU, DIPEA, DMF Assembly of Tyr-Val-Ala-Asp sequence on resin
2 Biotin-NHS, DIPEA, DMF Biotinylation at N-terminal tyrosine
3 Chloromethyl ketone derivative, DIC, DMF Introduction of chloromethylketone at C-terminal aspartic acid
4 TFA cleavage cocktail Release of peptide from resin
5 HPLC purification High-purity this compound

Data Table: Stock Solution Preparation

Amount (mg) Solvent Volume for Desired Concentration (mL)
1 mM 5 mM 10 mM
1 1.38 0.28 0.14
5 6.89 1.38 0.69
10 13.79 2.76 1.38

Chemical Reactions Analysis

Types of Reactions: Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethylketone group can participate in nucleophilic substitution reactions with nucleophiles such as amines and thiols.

    Hydrolysis: The peptide bonds in the compound can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are employed.

Major Products:

    Substitution Reactions: The major products are the substituted derivatives of this compound.

    Hydrolysis: The major products are the individual amino acids and biotinyl derivatives.

Scientific Research Applications

Targeted Drug Delivery

Overview : Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone is primarily utilized in the development of targeted drug delivery systems. Its ability to direct therapeutic agents specifically to target cells, such as cancer cells, enhances the efficacy of treatments while minimizing side effects.

  • Mechanism : The biotin moiety allows for specific binding to avidin or streptavidin, facilitating the selective delivery of drugs conjugated to this compound. This specificity is crucial in reducing off-target effects associated with conventional drug delivery methods .

Bioconjugation

Overview : This compound serves as a valuable tool in bioconjugation processes, enabling the attachment of biomolecules to various surfaces or other molecules.

  • Applications :
    • Biosensors : It aids in the creation of biosensors by allowing the immobilization of enzymes or antibodies on sensor surfaces, enhancing detection capabilities.
    • Diagnostic Tools : this compound is instrumental in developing diagnostic assays that require specific binding interactions .

Peptide Research

Overview : The compound plays a significant role in peptide synthesis and modification, which is essential for studying peptide interactions and functions.

  • Caspase Inhibition Studies : As a potent inhibitor of caspases—proteins involved in apoptosis—this compound facilitates research into apoptotic pathways and their regulation. Its irreversible binding to active site cysteine residues allows for long-lasting inhibition, making it a critical tool for studying cell death mechanisms .
  • Neuroprotection Research : Studies have indicated that this compound can induce neuroprotection in models of cerebral ischemia by inhibiting caspase-1-like activity, thereby preventing neuronal cell death during ischemic events.

Cellular Imaging

Overview : this compound can be integrated into imaging agents for cellular imaging applications.

  • Benefits :
    • Provides insights into cellular processes by enabling visualization of specific cellular components.
    • Supports the development of advanced imaging techniques that are crucial for biomedical research .

Comparative Analysis of Related Compounds

The following table summarizes key features and differences between this compound and related compounds:

Compound NameStructure/FunctionalityUnique Features
This compoundPeptide inhibitor for caspasesBiotin moiety for easy purification
Tyr-Val-Ala-Asp-chloromethylketonePeptide inhibitor for caspases without biotinLess suited for purification
Ac-Tyr-Val-Ala-Asp-chloromethylketoneAcetylated variantEnhanced cell permeability
Biotinyl-Leu-Glu-Val-Asp-chloromethylketoneSimilar structure but different amino acid sequenceTargets different caspase isoforms

Mechanism of Action

Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone exerts its effects by irreversibly inhibiting caspases. The chloromethylketone group reacts with the active site cysteine residue of the caspase enzyme, forming a covalent bond and rendering the enzyme inactive. This inhibition prevents the cleavage of caspase substrates, thereby blocking the apoptotic signaling pathways. The biotinyl group allows for easy detection and purification of the compound-enzyme complex.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key attributes of Biotinyl-YVAD-CMK and related inhibitors:

Compound Structure Target Enzymes Reactivity Group Cell Permeability Key Applications
Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone Biotinyl-Tyr-Val-Ala-Asp + CMK Caspase-1, Caspase-4 Chloromethylketone High ELISA, caspase activity assays
Acetyl-Tyr-Val-Ala-Asp-chloromethylketone Acetyl-Tyr-Val-Ala-Asp + CMK Caspase-1, ICE-like proteases Chloromethylketone Moderate Ischemic brain injury models
z-VAD.FMK N-benzyloxycarbonyl-Val-Ala-Asp + FMK Broad-spectrum caspases Fluoromethylketone High Neuroprotection studies
Ac-Tyr-Val-Ala-Asp-2,6-dimethylbenzoyloxymethylketone Ac-Tyr-Val-Ala-Asp + 2,6-dimethylbenzoyloxymethylketone Caspase-1 (presumed) Dimethylbenzoyloxymethylketone Low Biochemical research
Biotinyl-Val-Ala-DL-Asp-fluoromethylketone Biotinyl-Val-Ala-DL-Asp + FMK Caspase-1 (presumed) Fluoromethylketone Moderate Caspase inhibition assays

Mechanistic and Efficacy Differences

  • Reactivity Groups: Chloromethylketone (CMK): Forms stable thioether bonds with caspase active sites, ensuring irreversible inhibition. Biotinyl-YVAD-CMK and Ac-YVAD-CMK share this group, but the biotin tag in the former enhances detectability . Fluoromethylketone (FMK): Used in z-VAD.FMK and Biotinyl-Val-Ala-DL-Asp-FMK, FMK offers faster reactivity but may exhibit broader caspase inhibition, reducing specificity .
  • Target Specificity :

    • Biotinyl-YVAD-CMK and Ac-YVAD-CMK show selectivity for caspase-1 and related ICE proteases, while z-VAD.FMK inhibits multiple caspases (e.g., CPP32-like proteases) .
    • The DL-Asp configuration in Biotinyl-Val-Ala-DL-Asp-FMK may reduce target affinity compared to L-Asp-containing analogs like Biotinyl-YVAD-CMK .
  • Biotinyl-YVAD-CMK’s biotinylation enables its use in pull-down assays, a feature absent in non-biotinylated analogs like Ac-YVAD-CMK .

Pharmacokinetic and Practical Considerations

  • Solubility: Biotinyl-YVAD-CMK dissolves in DMSO and methanol/water, whereas Ac-YVAD-AOM requires trifluoroacetic acid for solubilization, complicating experimental workflows .
  • Stability : FMK-based compounds (e.g., z-VAD.FMK) may degrade faster than CMK analogs due to fluorine’s higher electronegativity, necessitating stricter storage conditions (e.g., -80°C for Biotinyl-Val-Ala-DL-Asp-FMK) .
  • Cost : Ac-YVAD-AOM ranges from €103 to €2,673 depending on purity, whereas Biotinyl-YVAD-CMK is commercially available at lower scales (0.5–5 mg) for specialized assays .

Biological Activity

Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone (Biotin-YVAD-CMK) is a synthetic peptide compound recognized for its potent biological activity, particularly as an inhibitor of caspases, a family of cysteine proteases that play crucial roles in apoptosis. This article delves into the compound's synthesis, mechanisms of action, and its implications in various biological contexts, particularly neuroprotection.

Chemical Structure and Synthesis

Biotin-YVAD-CMK has the following chemical characteristics:

  • Molecular Formula : C₃₂H₄₅ClN₆O₉S
  • Molecular Weight : 725.25 g/mol
  • CAS Number : 402474-75-3

The synthesis involves several key steps that allow for precise control over the final product's structure and functionality. The biotin moiety facilitates detection and purification through affinity binding to avidin or streptavidin, while the chloromethylketone group enables irreversible inhibition of caspases by forming covalent bonds with the active site cysteine residue .

Biotin-YVAD-CMK selectively inhibits caspases, particularly caspases 1, 3, and 6, which are integral to apoptotic signaling pathways. The compound binds irreversibly to these enzymes, allowing researchers to study apoptotic pathways and their regulation in various cellular contexts. Its specificity for different caspase isoforms aids in dissecting complex apoptotic networks .

Table 1: Comparison of Caspase Inhibitors

Compound NameStructure/FunctionalityUnique Features
This compoundPotent caspase inhibitor with biotinFacilitates purification; targets multiple caspases
Tyr-Val-Ala-Asp-chloromethylketonePeptide inhibitor for caspases without biotinLacks biotin moiety; less suited for purification
Ac-Tyr-Val-Ala-Asp-chloromethylketoneAcetylated variantAcetylation may enhance cell permeability

Biological Activity and Neuroprotection

Research indicates that Biotin-YVAD-CMK exhibits significant neuroprotective properties, particularly in models of cerebral ischemia. Studies show that this compound can induce long-lasting neuroprotection by inhibiting caspase-1-like activity, thereby preventing neuronal cell death during ischemic events .

Case Study: Neuroprotection in Cerebral Ischemia

In a controlled study involving animal models subjected to middle cerebral artery occlusion (MCAO), treatment with Ac-YVAD.cmk (a derivative of Biotin-YVAD-CMK) resulted in a marked reduction of infarct volume compared to control groups. The results indicated:

  • Infarct Volume Reduction :
    • Control: 41.1% total damage
    • Treated: 26.5% total damage
  • Caspase Activity Reduction :
    • Caspase-1 activity decreased by approximately 91% post-treatment.

These findings suggest that the inhibition of caspase activity correlates with reduced neuronal cell death and improved outcomes following ischemic injury .

Additional Mechanisms

Beyond its role as a caspase inhibitor, Biotin-YVAD-CMK has been implicated in inhibiting cathepsin-B, another cysteine protease involved in neurodegeneration. Inhibition of cathepsin-B has been shown to contribute to the neuroprotective effects observed with this compound, suggesting multifaceted mechanisms underlying its biological activity .

Q & A

Q. How can researchers validate the inhibitory activity of Biotinyl-Tyr-Val-Ala-Asp-chloromethylketone in caspase-1 and caspase-4 assays?

Answer:

  • Methodology: Use fluorogenic caspase substrates (e.g., Ac-YVAD-AFC for caspase-1) to measure enzymatic activity in cell lysates treated with the inhibitor. Pre-incubate the inhibitor (10–50 µM) with lysates for 30 minutes at 37°C before adding the substrate. Compare fluorescence intensity (ex/em: 380/500 nm) to untreated controls.
  • Controls: Include a negative control (DMSO vehicle) and a positive control (e.g., Z-VAD-FMK, a pan-caspase inhibitor). Validate specificity by testing caspase-3/7 activity (e.g., DEVD-AFC substrate) to rule off-target effects .

Q. What are the optimal solubility and storage conditions for this compound to maintain stability?

Answer:

  • Solubility: Dissolve in trifluoroethanol (TFE), methanol/water (1:1), or DMSO. Avoid aqueous buffers without organic solvents, as precipitation may occur.
  • Storage: Prepare 10 mM stock solutions in anhydrous DMSO, aliquot into single-use volumes, and store at -20°C. Lyophilized powder is stable at -20°C for ≥2 years if kept desiccated .

Q. How can researchers confirm cellular uptake of this compound in experimental models?

Answer:

  • Methodology: Use streptavidin-based detection (e.g., streptavidin-FITC) via flow cytometry or fluorescence microscopy after treating cells with the inhibitor (1–10 µM for 2–4 hours).
  • Controls: Include a non-biotinylated inhibitor (e.g., YVAD-CMK) to distinguish signal specificity. Validate with caspase activity assays to confirm functional intracellular delivery .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in caspase-1 inhibition efficacy across different cell types?

Answer:

  • Step 1: Compare inhibitor permeability using biotin-streptavidin detection (see FAQ 3) in problematic vs. validated cell lines.
  • Step 2: Assess caspase-1 isoform expression (e.g., via Western blot for pro-caspase-1 vs. active p20 subunit) to identify isoform-specific resistance.
  • Step 3: Co-treat with lysosomal inhibitors (e.g., chloroquine) to test if lysosomal degradation reduces inhibitor bioavailability .

Q. What experimental strategies can minimize off-target effects when using this compound in inflammatory disease models?

Answer:

  • Dose Optimization: Perform a dose-response curve (1–100 µM) with IL-1β ELISA to measure inflammasome suppression. Select the lowest effective dose to reduce cross-reactivity with caspase-4/5.
  • Combinatorial Approaches: Pair with NLRP3 inhibitors (e.g., MCC950) to isolate caspase-1-specific effects. Validate using caspase-4 knockout cell lines .

Q. How can researchers integrate this compound into multi-omics studies to map caspase-1-dependent signaling pathways?

Answer:

  • Workflow:
    • Treat cells with inhibitor (20 µM, 6 hours) and perform proteomics (LC-MS/MS) to identify cleavage substrates (e.g., reduced gasdermin D processing).
    • Combine with transcriptomics (RNA-seq) to assess downstream inflammatory gene expression (e.g., IL-18, TNF-α).
    • Validate hits using CRISPR/Cas9-mediated caspase-1 knockout models to distinguish inhibitor-specific effects .

Q. What analytical methods are recommended for quantifying this compound in complex biological matrices (e.g., serum)?

Answer:

  • LC-MS/MS Protocol:
    • Extraction: Use solid-phase extraction (C18 columns) with 0.1% formic acid in acetonitrile/water (70:30).
    • Detection: Monitor m/z 725.3 → 605.2 (quantifier) and 725.3 → 488.1 (qualifier) in positive ion mode.
    • Validation: Spike recovery tests (80–120%) and matrix effects (<15% CV) are required for FDA/EMA compliance .

Methodological Best Practices

  • Data Reproducibility: Always include lot-specific activity validation from suppliers due to variability in chloromethylketone synthesis .
  • Ethical Compliance: For in vivo studies, ensure caspase inhibition does not mask critical immune responses; consult institutional biosafety committees for dual-use research oversight .

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